6-chloro-N,N,5-trimethylpyridine-3-sulfonamide
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Overview
Description
Chemical Reactions Analysis
6-chloro-N,N,5-trimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding amine.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-N,N,5-trimethylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-N,N,5-trimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity . This mechanism is similar to that of other sulfonamide compounds used as antibacterial agents.
Comparison with Similar Compounds
6-chloro-N,N,5-trimethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar structural features but includes a bromine atom and a phenylethyl group, which may confer different biological activities.
Other pyridine-3-sulfonamide derivatives: These compounds share the pyridine-3-sulfonamide core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H11ClN2O2S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
6-chloro-N,N,5-trimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-4-7(5-10-8(6)9)14(12,13)11(2)3/h4-5H,1-3H3 |
InChI Key |
CPCYQTTYGRYVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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